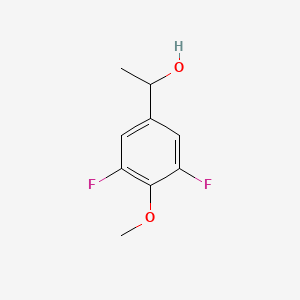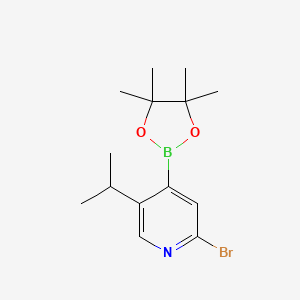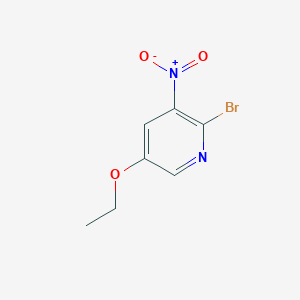
2-Bromo-5-ethoxy-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-ethoxy-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a bromine atom at the second position, an ethoxy group at the fifth position, and a nitro group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxy-3-nitropyridine typically involves the nitration of 2-bromo-5-ethoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the nitration process makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-ethoxy-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Suzuki-Miyaura Coupling: The compound can participate in cross-coupling reactions with boronic acids to form biaryl derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Bromo-5-ethoxy-3-aminopyridine.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents
Scientific Research Applications
2-Bromo-5-ethoxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxy-3-nitropyridine is primarily determined by its functional groups The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the pyridine ringThe ethoxy group can influence the compound’s solubility and reactivity in different solvents .
Comparison with Similar Compounds
2-Bromo-3-nitropyridine: Lacks the ethoxy group, leading to different reactivity and applications.
2-Ethoxy-5-nitropyridine: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
2-Bromo-5-nitropyridine: Lacks the ethoxy group, resulting in different solubility and reactivity properties
Uniqueness: 2-Bromo-5-ethoxy-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of the ethoxy group enhances its solubility and modifies its electronic properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7BrN2O3 |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
2-bromo-5-ethoxy-3-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-5-3-6(10(11)12)7(8)9-4-5/h3-4H,2H2,1H3 |
InChI Key |
RLRSHHWYKQXFFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(N=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


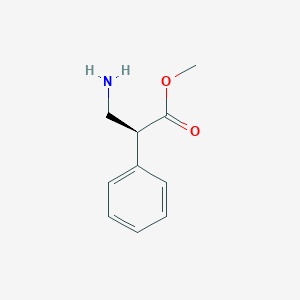
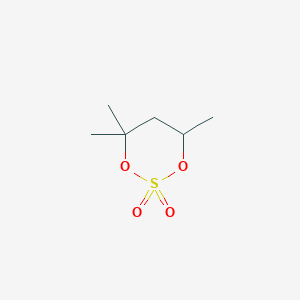
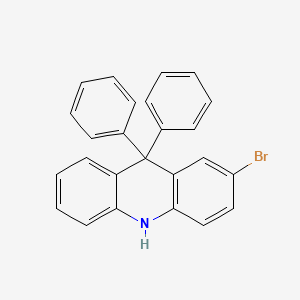

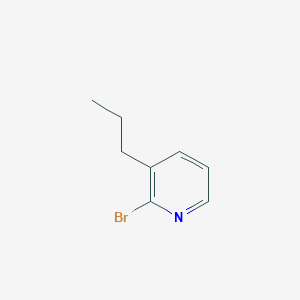
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)
![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)
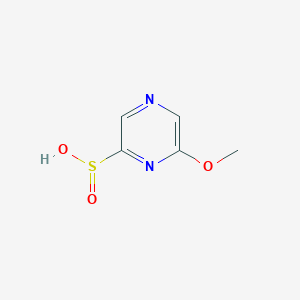
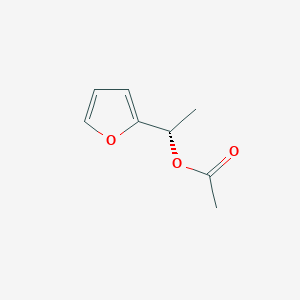
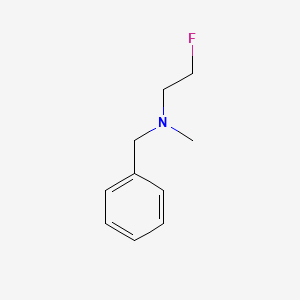
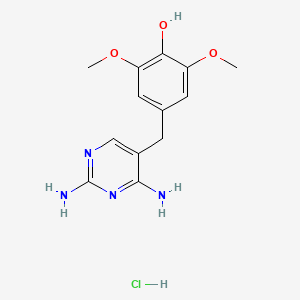
![6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)
